molecular formula C11H10O4 B13198607 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

Cat. No.: B13198607
M. Wt: 206.19 g/mol
InChI Key: VXXNYUSPRHLELM-UHFFFAOYSA-N
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Description

7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by its benzopyran ring structure, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the reaction of benzopyranone with acetic anhydride, followed by hydrogenation, carbonylation, and hydroxylation steps . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzopyran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may have distinct chemical and physical properties.

Scientific Research Applications

7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of a carboxylic acid group and a methyl group on the benzopyran ring differentiates it from other similar compounds and contributes to its versatility in various scientific and industrial contexts.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxylic acid

InChI

InChI=1S/C11H10O4/c1-6-2-3-7-5-9(10(12)13)15-11(14)8(7)4-6/h2-4,9H,5H2,1H3,(H,12,13)

InChI Key

VXXNYUSPRHLELM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)O)C=C1

Origin of Product

United States

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